molecular formula C21H21N5O4 B3509540 1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE

1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B3509540
M. Wt: 407.4 g/mol
InChI Key: FKWNDQCPVHTUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole core, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the furan ring: This step involves the acylation of the pyrazole core with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the piperidine moiety: The final step involves the coupling of the intermediate with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Shares the pyrazole core but lacks the furan and piperidine moieties.

    1-(2-Furylcarbonyl)-4-piperidinecarboxamide: Contains the furan and piperidine moieties but lacks the pyrazole core.

Uniqueness

1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole core, a furan ring, and a piperidine moiety

Properties

IUPAC Name

1-[5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c22-18(27)14-8-10-25(11-9-14)21(29)16-13-23-26(15-5-2-1-3-6-15)19(16)24-20(28)17-7-4-12-30-17/h1-7,12-14H,8-11H2,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNDQCPVHTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
1-({5-[(2-FURYLCARBONYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)-4-PIPERIDINECARBOXAMIDE

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